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molecular formula C8HBr4NO2 B147480 3,4,5,6-Tetrabromophthalimide CAS No. 24407-32-7

3,4,5,6-Tetrabromophthalimide

Cat. No. B147480
M. Wt: 462.71 g/mol
InChI Key: QRFTXHFUNIFHST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03950307

Procedure details

3,4,5,6-Tetrabromophthalic anhydride (100 grams; 0.217 mole) was charged into a glass reaction vessel. Concentrated ammonium hydroxide (300 ml) was incrementally added at room temperature with stirring. After the addition was completed the reaction slurry was heated with stirring for a period of about 2 hours resulting in the evaporation of most of the water present and leaving a yellow powder. The powder was further dried in a forced air oven and was then recrystallized from benzyl alcohol. The crystalline product was then washed with acetone, filtered and dried to yield the desired product 3,4,5,6-tetrabromophthalimide.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:12]([Br:13])=[C:11]([Br:14])[C:10]([Br:15])=[C:4]2[C:5]([O:7][C:8](=O)[C:3]=12)=[O:6].[OH-].[NH4+:17]>O>[Br:1][C:2]1[C:12]([Br:13])=[C:11]([Br:14])[C:10]([Br:15])=[C:4]2[C:5]([NH:17][C:8](=[O:7])[C:3]=12)=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
BrC1=C2C(C(=O)OC2=O)=C(C(=C1Br)Br)Br
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
[OH-].[NH4+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
was heated
STIRRING
Type
STIRRING
Details
with stirring for a period of about 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
leaving a yellow powder
CUSTOM
Type
CUSTOM
Details
The powder was further dried in a forced air oven
CUSTOM
Type
CUSTOM
Details
was then recrystallized from benzyl alcohol
WASH
Type
WASH
Details
The crystalline product was then washed with acetone
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
BrC1=C2C(C(=O)NC2=O)=C(C(=C1Br)Br)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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